![molecular formula C21H23FN8 B1199906 5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole is a member of benzotriazoles.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Selectivity
A study by Andersen et al. (1992) found that indoles substituted with 4-piperidinyl, related to the chemical structure , demonstrated high receptor affinity and selectivity. They showed a strong affinity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized as analogs of previously described indoles and indicated a higher selectivity for 5-HT2 receptors (Andersen et al., 1992).
Antiproliferative Activity
Prasad et al. (2009) investigated 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share structural similarities with the chemical . These compounds were evaluated for antiproliferative activity against various carcinoma cells. The study highlighted the importance of the aromatic and heterocyclic moiety, with certain derivatives showing potent antiproliferative activity (Prasad et al., 2009).
Structure-Activity Relationship in Neuroleptic Agents
A study by Sato et al. (1978) synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which are structurally related to the compound . These were found to have potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. The study provides insight into the neuroleptic potential of such compounds (Sato et al., 1978).
Potential in Treating Alzheimer's Disease
Kepe et al. (2006) used a molecular imaging probe, structurally similar to the chemical , to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This study suggests potential applications of similar compounds in the diagnosis and understanding of Alzheimer's disease (Kepe et al., 2006).
Eigenschaften
Produktname |
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole |
|---|---|
Molekularformel |
C21H23FN8 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
5-fluoro-1-[1-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperidin-4-yl]benzotriazole |
InChI |
InChI=1S/C21H23FN8/c22-17-6-7-20-19(14-17)23-26-30(20)18-9-11-28(12-10-18)15-21-24-25-27-29(21)13-8-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 |
InChI-Schlüssel |
IFIMIYHYVWTQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC4=NN=NN4CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



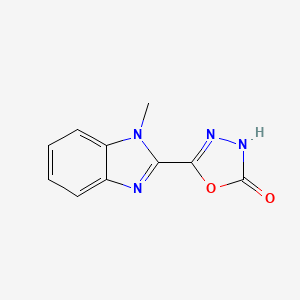
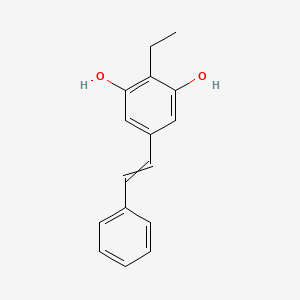
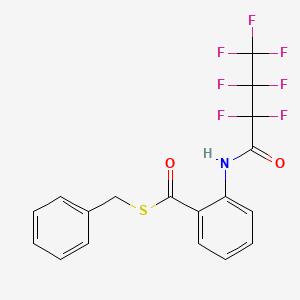
![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
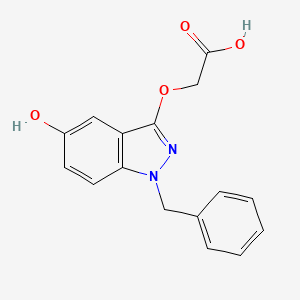
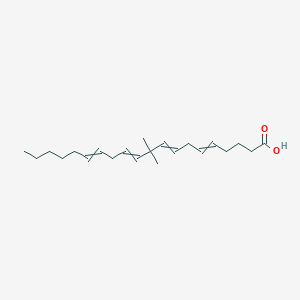
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)
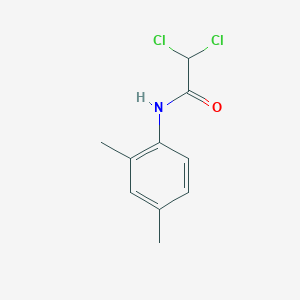
![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)
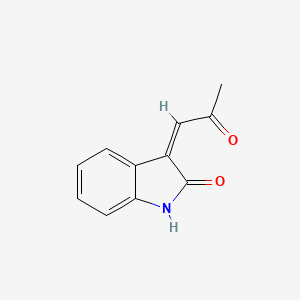
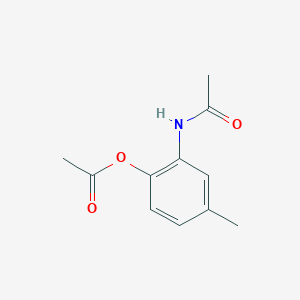
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)